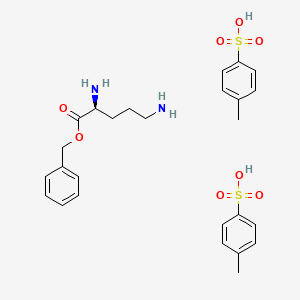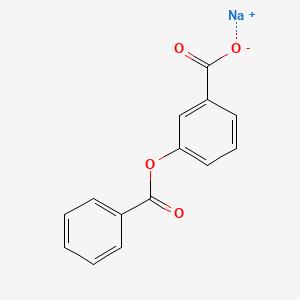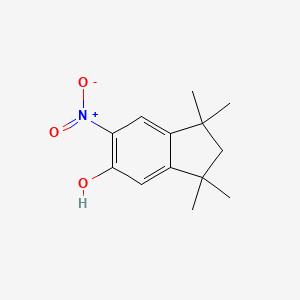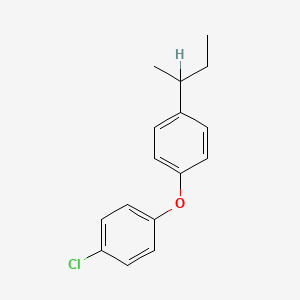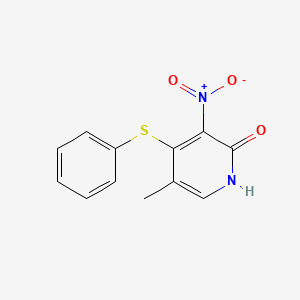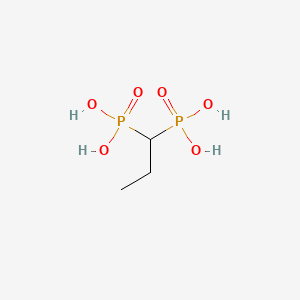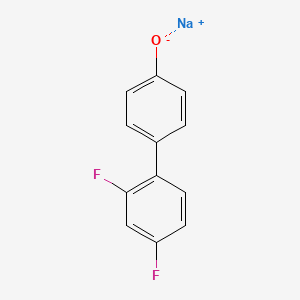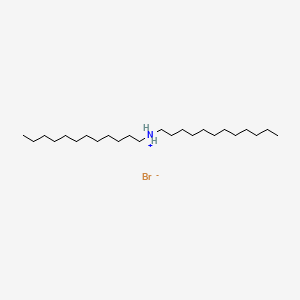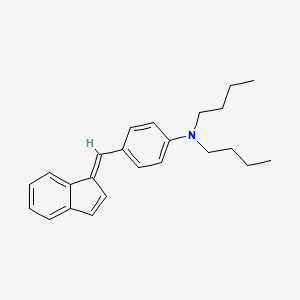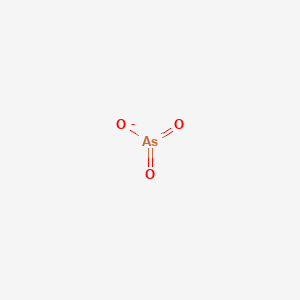
Hydrothol 191
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrothol 191 is a liquid formulation primarily used as an algicide and herbicide. It is effective in controlling a broad spectrum of algae, including planktonic, filamentous, and branched algae, as well as aquatic vascular plants . The active ingredient in this compound is the mono (N,N-dimethylalkylamine) salt of endothall .
Vorbereitungsmethoden
Hydrothol 191 is synthesized by reacting endothall with N,N-dimethylalkylamine. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired salt. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and continuous monitoring of reaction parameters .
Analyse Chemischer Reaktionen
Hydrothol 191 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced, although this is less common in its typical applications.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hydrothol 191 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of algicides and herbicides in various chemical environments.
Biology: this compound is employed in research on aquatic ecosystems to understand its impact on different species of algae and aquatic plants.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the effects of similar compounds on biological systems.
Industry: This compound is widely used in water treatment facilities to control algae and weed growth, ensuring the quality of water in reservoirs, ponds, and irrigation systems
Wirkmechanismus
Hydrothol 191 exerts its effects by disrupting the cellular processes of algae and aquatic plants. The mono (N,N-dimethylalkylamine) salt of endothall interferes with the energy production pathways within the cells, leading to cell death. This disruption is primarily achieved through the inhibition of key enzymes involved in cellular respiration and photosynthesis .
Vergleich Mit ähnlichen Verbindungen
Hydrothol 191 is often compared with other algicides and herbicides, such as:
Aquathol K: Another endothall-based herbicide, but in the form of a dipotassium salt.
Copper Sulfate: Commonly used for algae control, but less effective against a broad spectrum of algae compared to this compound.
This compound stands out due to its rapid action and minimal water use restrictions, making it a preferred choice for many aquatic weed and algae control applications .
Eigenschaften
CAS-Nummer |
66330-88-9 |
|---|---|
Molekularformel |
C8H6Na2O5 |
Molekulargewicht |
228.11 g/mol |
IUPAC-Name |
disodium;(1R,2R,3S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C8H8O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h1-6H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4-,5-,6+;;/m1../s1 |
InChI-Schlüssel |
ZRHKGBGEZJYZAY-LEJZRPNDSA-L |
Isomerische SMILES |
C1=C[C@@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Physikalische Beschreibung |
Formulated as granular or liquid; [Reference #1] Yellowish-brown liquid with a fatty amine odor; [Atofina MSDS] |
Verwandte CAS-Nummern |
6385-60-0 (hydrothol, sodium[2:1] salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


